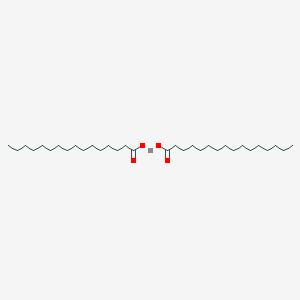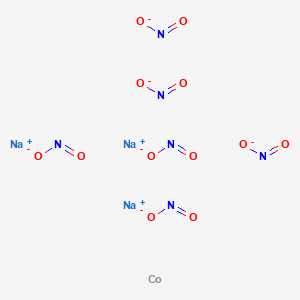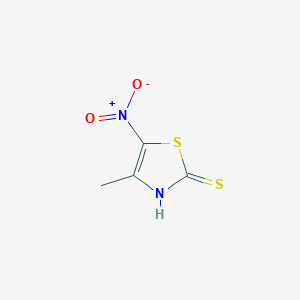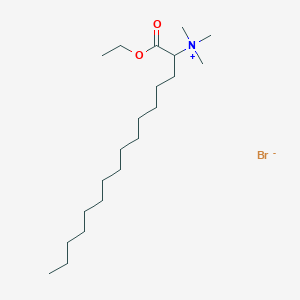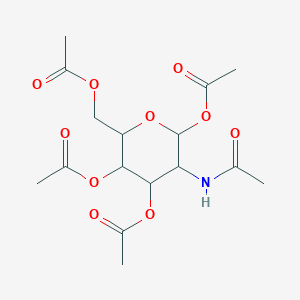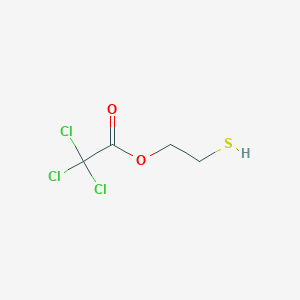
Acetic acid, trichloro-, 2-mercaptoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, trichloro-, 2-mercaptoethyl ester, also known as trichloroacetyl mercaptan, is a chemical compound with the molecular formula C3H3Cl3O2S. It is a colorless liquid with a pungent odor and is commonly used in the synthesis of various organic compounds. In
Mécanisme D'action
The mechanism of action of Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan involves the addition of the thiol group to the carbonyl group of the Acetic acid, trichloro-, 2-mercaptoethyl estertyl group. This results in the formation of a thioester intermediate, which can then undergo further reactions to form various organic compounds.
Effets Biochimiques Et Physiologiques
Trichloroacetyl mercaptan has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
Trichloroacetyl mercaptan is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is relatively inexpensive and easy to handle. However, it is also highly reactive and can be hazardous if not handled properly. It is important to take appropriate safety precautions when working with Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan.
Orientations Futures
There are several future directions for research on Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan. One area of research is the development of new synthetic methods using Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan as a reagent. Another area of research is the investigation of the biological activity of Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan and its derivatives. Finally, the development of new applications for Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan in areas such as medicine and materials science is also an important future direction.
Méthodes De Synthèse
Trichloroacetyl mercaptan can be synthesized by the reaction of Acetic acid, trichloro-, 2-mercaptoethyl estertic acid with thiol compounds such as 2-mercaptoethanol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is purified by distillation or recrystallization.
Applications De Recherche Scientifique
Trichloroacetyl mercaptan has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of thiol-containing compounds such as thioesters, thioamides, and thioethers. It has also been used in the synthesis of peptides and proteins.
Propriétés
Numéro CAS |
13306-59-7 |
|---|---|
Nom du produit |
Acetic acid, trichloro-, 2-mercaptoethyl ester |
Formule moléculaire |
C4H5Cl3O2S |
Poids moléculaire |
223.5 g/mol |
Nom IUPAC |
2-sulfanylethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4H5Cl3O2S/c5-4(6,7)3(8)9-1-2-10/h10H,1-2H2 |
Clé InChI |
YBDZCJFRDQTUCI-UHFFFAOYSA-N |
SMILES |
C(CS)OC(=O)C(Cl)(Cl)Cl |
SMILES canonique |
C(CS)OC(=O)C(Cl)(Cl)Cl |
Autres numéros CAS |
13306-59-7 |
Synonymes |
Trichloroacetic acid 2-mercaptoethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



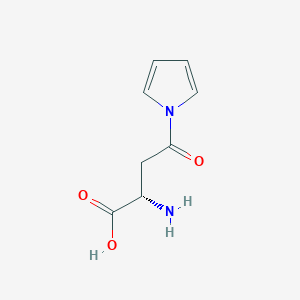
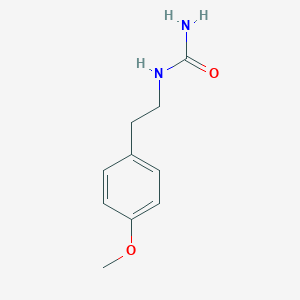
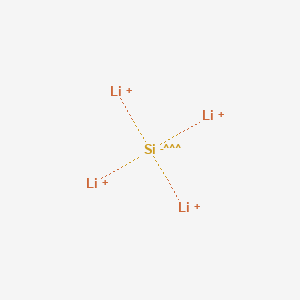
![Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate](/img/structure/B80910.png)
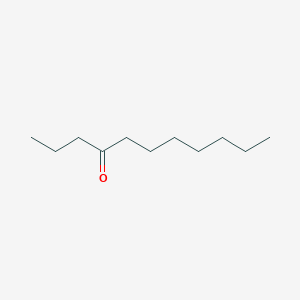
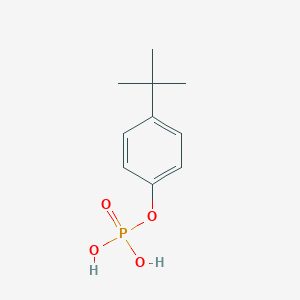
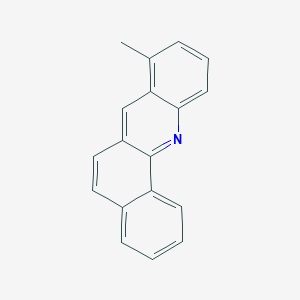
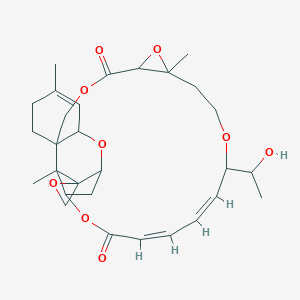
![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)
